Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, an amino group, and a fluorophenyl group attached to the piperidine ring.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound often involves the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is typically achieved by reacting the corresponding amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N).
Piperidine Formation: The piperidine ring can be constructed through cyclization reactions, often involving the intramolecular nucleophilic substitution of a suitable precursor.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).
Reduction: The nitro group can be reduced to an amine using reducing agents like iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4, HNO3, heat.
Reduction: Fe/HCl, catalytic hydrogenation, hydrogen gas (H2), pressure.
Substitution: HNO3, Br2, FeBr3 catalyst, heat.
Major Products Formed:
Nitro Derivatives: Formation of nitro compounds from the oxidation of the amino group.
Amine Derivatives: Formation of amine compounds from the reduction of nitro groups.
Halogenated Derivatives: Formation of halogenated compounds from the substitution of the fluorophenyl group.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structural features make it valuable in the development of new chemical entities.
Biology: In biological research, it can be used to study the effects of fluorinated compounds on biological systems. Its presence in certain biochemical pathways can help elucidate the role of fluorine in biological processes.
Medicine: The compound has potential applications in the development of new drugs, particularly in the field of pain management and anesthesia. Its structural similarity to other piperidine derivatives makes it a candidate for further pharmacological studies.
Industry: In the chemical industry, it is used in the production of various intermediates and active pharmaceutical ingredients (APIs). Its versatility and reactivity make it a valuable building block for complex chemical syntheses.
Mechanism of Action
The mechanism by which Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as receptors or enzymes. The presence of the fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets. The exact molecular pathways involved would depend on the specific biological system and the intended therapeutic effect.
Comparison with Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Similar in structure but lacks the fluorine atom.
4-(4-Amino-2-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester: Similar structure but with a different ring size and substitution pattern.
Uniqueness: The presence of the fluorophenyl group in Tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate imparts unique chemical and biological properties compared to its analogs. The fluorine atom can significantly alter the compound's reactivity, stability, and biological activity.
This compound , its synthesis, reactions, applications, and mechanisms. Its unique properties and versatility make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O2/c1-15(2,3)21-14(20)19-10-8-16(18,9-11-19)12-4-6-13(17)7-5-12/h4-7H,8-11,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFERYNIULZCFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1198286-42-8 |
Source
|
Record name | tert-butyl 4-amino-4-(4-fluorophenyl)piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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